molecular formula C6H12O5 B076391 beta-L-Fucose CAS No. 13224-93-6

beta-L-Fucose

Cat. No. B076391
CAS RN: 13224-93-6
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-KGJVWPDLSA-N
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Description

Beta-L-Fucose is a type of monosaccharide that belongs to the class of organic compounds known as hexoses . These are monosaccharides in which the sugar unit is a six-carbon containing moiety . It is an important and characteristic element in glycoconjugates of bacteria (e.g., lipopolysaccharides), plants (e.g., xyloglucans), and animals (e.g., glycolipids, glycoproteins, and oligosaccharides) .


Synthesis Analysis

The biosynthetic pathway of GDP-beta-L-fucose starts with a dehydration of GDP-D-mannose catalyzed by GDP-D-mannose 4,6-dehydratase (Gmd) creating GDP-4-keto-6-deoxymannose which is subsequently converted by the GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG; GDP-beta-L-fucose synthetase) to GDP-beta-L-fucose . Both biosynthetic genes gmd and wcaG were cloned from Escherichia coli K12 and the enzymes overexpressed under control of the T7 promoter in the expression vectors pET11a and pET16b .


Molecular Structure Analysis

The molecular formula of beta-L-Fucose is C6H12O5 . It contains a total of 23 bonds; 11 non-H bonds, 1 six-membered ring, 4 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .


Chemical Reactions Analysis

The enzymatic approach using L-fucose isomerase, which interconverts L-fucose and L-fuculose, can be an efficient way of producing L-fucose for industrial applications . The enzymatic conversion from GDP-D-mannose to GDP-beta-L-fucose was optimized and the final product was purified .


Physical And Chemical Properties Analysis

Beta-L-Fucose is a small molecule with an average weight of 164.1565 and a monoisotopic weight of 164.068473494 . It has a chemical formula of C6H12O5 .

Scientific Research Applications

  • Cell-Cell and Cell-Matrix Adhesion : Beta-L-fucose is integral for cell-cell and cell-matrix adhesion in various normal and pathological processes, particularly in neoplasia. It is crucial for carbohydrate ligands to bind to selectins and carbohydrate counterligands, altering cellular homeostasis (Listinsky, Siegal, & Listinsky, 1998).

  • Mammalian Glycosylation : It is involved in mammalian glycosylation, with its anomeric carbon atom creating alpha- and beta-L-fucoses. Mammalian fucose mutarotases facilitate incorporation of fucose into cellular proteins through the salvage pathway (Park et al., 2007).

  • Blood Group Recognition : Beta-L-fucose plays a role in blood group recognition. For example, the expression of blood group H determinants and GDP-L-fucose: beta-D-galactoside 2-alpha-L-fucosyltransferase is critical in this context (Ernst et al., 1989).

  • Pinocytosis in Macrophages : L-Fucose-terminated glycoconjugates are recognized by pinocytosis receptors on macrophages, indicating its role in immune responses (Shepherd et al., 1981).

  • Colon Adenocarcinoma Progression : Elevated expression of H type GDP-L-fucose:beta-D-galactoside alpha-2-L-fucosyltransferase is associated with the progression of colon adenocarcinoma, suggesting its role in cancer biology (Sun et al., 1995).

  • Glycoprotein Synthesis : Beta-L-fucose is used in the synthesis of glycoproteins in the Golgi apparatus of rat liver and in serum, playing a role in protein glycosylation (Sturgess et al., 1973).

  • Antithrombotic Activity : A study on a non-anticoagulant heterofucan from brown algae showed antithrombotic activity in vivo, indicating its potential therapeutic applications (Barroso et al., 2008).

  • Connective Tissue Modifications : Fucose exhibits biological properties relevant to age-related modifications of connective tissues, including stimulation of cell proliferation and inhibition of MMP-expression (Péterszegi et al., 2003).

  • Brain Protein Metabolism : L-fucose can influence brain protein metabolism and improve the retention of learned behavior in rats, suggesting a role in cognitive processes (Wetzel et al., 1980).

Future Directions

Research on beta-L-Fucose has been focused on its roles in cancer, specifically through modulation of cell surface proteins and signaling pathways . How L-fucose and serum fucosylation patterns might be used for future clinical diagnostic, prognostic, and therapeutic approaches is also being discussed . Another area of interest is the microbial synthesis of human milk oligosaccharides (HMOs), where beta-L-Fucose plays a significant role .

properties

IUPAC Name

(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-KGJVWPDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-L-Fucose

CAS RN

13224-93-6
Record name beta-L-Fucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-L-fucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .BETA.-L-FUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
WL Richards, RD Kilker, GS Serif - Journal of Biological Chemistry, 1978 - Elsevier
… The effects of GDP-beta-L-fucose, on the other hand may represent physiological control effected through feedback inhibition by and end product. …
Number of citations: 13 www.sciencedirect.com
P Tomsik, T Soukup, E Cermakova, S Micuda… - … European Journal of …, 2011 - Springer
… The enzymatic synthesis of beta-L-fucose 1-phosphate, J. Biol. Chem.,1968, 243, 1103-1109 [25] Tymiak AA, Norman JA, Bolgar M., DiDonato GC, Lee MH, Parker WL, et al., …
Number of citations: 37 link.springer.com
TN Druzhinina, NS Utkina, K Chan… - Biochemistry …, 1999 - europepmc.org
… contain enzymes that catalyze the formation of GDP-beta-L-fucose from GDP-alpha-D-mannose or L… For chemo-enzymic preparation of GDP-beta-L-fucose, a convenient modification for …
Number of citations: 3 europepmc.org
DJ Becker, JB Lowe - Glycobiology, 2003 - academic.oup.com
… ) Preparative synthesis of GDP-beta-L-fucose by recombinant enzymes from enterobacterial sources. … The enzymatic synthesis of beta-L-fucose 1-phosphate. …
Number of citations: 072 academic.oup.com
KA Presper, M Basu, S Basu - Journal of Biological Chemistry, 1982 - Elsevier
… The enzyme transfers fucose from GDP-beta-L-fucose to a blood group B-active pentaglycosylceramide acceptor (Gal(alpha 1-3)Gal(beta 1-4)GlcNAc(beta 1-3)Gal(beta 1-4)Glc-…
Number of citations: 22 www.sciencedirect.com
C Hoh - 2005 - juser.fz-juelich.de
… These enzymes require GDP-$\beta $-L-fucose (GDP-Fuc) as the donor. GDP-Fuc is one of … -dehydratase (GMD) and GDP-$\beta $-L-fucose synthetase (GFS). These enzymes catalyze …
Number of citations: 2 juser.fz-juelich.de
TW Liu, H Ito, Y Chiba, T Kubota, T Sato… - …, 2011 - academic.oup.com
The biosynthesis of glycoconjugates requires the relevant glycosyltransferases and nucleotide sugars that can act as donors. Given the biological importance of posttranslational …
Number of citations: 27 academic.oup.com
M Chang, LP Bai, JJ Shan, R Jiang… - … of microbiology and …, 2009 - koreascience.kr
… With a continuous coupled spectrophotometric assay, Ste7 was demonstrated to have the ability of catalyzing the transfer of fucose specifically from GDP-$\beta $-L-fucose to a fucose …
Number of citations: 5 koreascience.kr
WH Lee, YW Chin, NS Han, MD Kim, JH Seo - Applied microbiology and …, 2011 - Springer
Biosynthesis of guanosine 5′-diphosphate-l-fucose (GDP-l-fucose) requires NADPH as a reducing cofactor. In this study, endogenous NADPH regenerating enzymes such as glucose-…
Number of citations: 61 link.springer.com
WH Lee, NS Han, YC Park, JH Seo - Bioresource technology, 2009 - Elsevier
Guanosine 5’-diphosphate (GDP)-l-fucose, an activated form of a nucleotide sugar, plays an important role in a wide range of biological functions. In this study, the enhancement of GDP-…
Number of citations: 59 www.sciencedirect.com

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